Anilopam hydrochloride
Description
Historical Trajectory of Benzazepine-Class Opioid Analgesics
The development of opioid analgesics has a long history, with morphine being a primary example of a naturally occurring opiate. painphysicianjournal.comnih.gov Over the years, research has led to the synthesis of various classes of opioid compounds, including the benzazepines. painphysicianjournal.comtheswissbay.ch The benzazepine scaffold has been a point of interest for medicinal chemists due to its potential to interact with various biological targets. theswissbay.ch Anilopam (B105834) itself was developed in the 1960s by Pennwalt Corporation. wikipedia.orgncats.io While opioids have been crucial in pain management, their use is associated with significant challenges, leading to ongoing research for safer and more effective alternatives. fda.govnih.govnih.govnorthwestern.edu The exploration of different chemical scaffolds, such as benzazepines, represents a continuous effort to develop new analgesics with improved properties. frontiersin.org
Foundational Research on Anilopam Hydrochloride
Initial research on anilopam identified it as an opioid analgesic. wikipedia.orgncats.io It is characterized as an agonist at opioid receptors, with a particular affinity for the mu (μ)-opioid receptor. medchemexpress.com The interaction with these receptors is the basis for its analgesic effects.
The synthesis of anilopam involves the construction of the benzazepine ring system. theswissbay.ch A common synthetic route starts with the alkylation of veratrylamine, followed by cyclization under acidic conditions to form the benzazepine core. theswissbay.ch
Positioning this compound within Current Opioid Ligand Discovery Paradigms
The quest for novel opioid ligands is driven by the need to separate the desired analgesic effects from the undesirable side effects commonly associated with traditional opioids. frontiersin.org Current research paradigms in opioid discovery focus on several strategies, including the development of peripherally restricted antagonists to manage side effects like opioid-induced constipation, and the exploration of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor. frontiersin.orgmdpi.com
While anilopam itself was never marketed, the study of its structure and activity contributes to the broader understanding of the structure-activity relationships of benzazepine-based opioid ligands. wikipedia.org Research on compounds like anilopam provides valuable data for the design of new molecules with potentially more favorable pharmacological profiles. ontosight.ai The ongoing investigation into various classes of opioid compounds, including benzazepines, highlights the persistent effort in the scientific community to develop safer and more effective pain management therapies. frontiersin.org
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride | nih.gov |
| Molecular Formula | C₂₀H₂₈Cl₂N₂O | nih.gov |
| Molar Mass | 383.4 g/mol | nih.gov |
| CAS Number | 53716-45-3 | wikipedia.org |
This table presents key chemical and physical properties of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16;;/h3-8,14-15H,9-13,21H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMOMFKFIYLRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968475 | |
| Record name | 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53716-45-3 | |
| Record name | Anilopam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANILOPAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOT47SVI4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Anilopam Hydrochloride
Established Synthetic Pathways and Precursors
The synthesis of the 3-benzazepine core of Anilopam (B105834) typically involves the construction of the seven-membered ring fused to a benzene (B151609) ring. General methodologies for synthesizing 1-substituted tetrahydro-3-benzazepines include intramolecular Friedel-Crafts-type alkylation, ring enlargement, and reductive cyclization. nih.govacs.org
A plausible synthetic approach to Anilopam hydrochloride can be conceptualized starting from veratrylamine (3,4-dimethoxyphenethylamine) derivatives. The synthesis would likely proceed through the following key steps:
N-Alkylation: Veratrylamine can be N-alkylated with a suitable electrophile to introduce the methyl group and the phenethyl side chain.
Formation of a Precursor for Cyclization: The resulting secondary amine can be further modified to incorporate a functional group that facilitates the subsequent ring closure.
Intramolecular Cyclization: A key step is the intramolecular Friedel-Crafts reaction, where an electrophilic center on the side chain reacts with the electron-rich aromatic ring to form the seven-membered benzazepine ring. researcher.life The regioselectivity of this cyclization is crucial for obtaining the desired substitution pattern on the aromatic ring. rsc.org
A general representation of this strategy is the cyclization of N-(2-arylethyl) amides, which can be precursors to the benzazepine ring system. researchgate.net
Anilopam possesses a chiral center at the 2-position of the benzazepine ring, where the methyl group is located. The control of stereochemistry at this center is a critical aspect of its synthesis to ensure the desired pharmacological activity. Asymmetric synthesis of substituted benzazepines is an area of active research. nih.govresearchgate.netrsc.org
Several strategies can be employed to achieve stereochemical control:
Asymmetric Hydrogenation: A highly effective method for establishing chirality in the synthesis of 3-benzazepine motifs is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This approach can provide access to enantiomerically enriched products with high efficiency. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of key reactions. For instance, an enantiomerically pure tricyclic oxazolidine (B1195125) can be used as a starting material, and subsequent reactions can proceed with high diastereoselectivity. nih.govrsc.org However, the removal of the chiral auxiliary in later steps needs to be carefully considered to avoid racemization. nih.govrsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature can be another approach to introduce the desired stereochemistry.
Advanced Synthetic Chemistry Challenges and Optimizations
The synthesis of complex molecules like this compound is often accompanied by challenges that require advanced synthetic strategies and optimization of reaction conditions.
Achieving the correct regioselectivity during the intramolecular Friedel-Crafts cyclization to form the benzazepine ring is a significant challenge. The substitution pattern on the aromatic ring of the precursor influences the position of the ring closure.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for controlling regioselectivity in the functionalization of aromatic rings. By using a directing metalation group (DMG), a specific ortho position can be deprotonated by a strong base, followed by reaction with an electrophile. This strategy could be employed to introduce a substituent at a specific position on the aromatic ring of the precursor, thereby guiding the subsequent cyclization to the desired position.
Steric Guidance: The steric hindrance of substituents on the aromatic ring or the cyclizing side chain can influence the regiochemical outcome of the ring closure. Bulky groups can block certain positions, favoring cyclization at less sterically hindered sites.
Molecular orbital calculations on Lewis acid coordinated substrates can also be used to predict the regioselectivity of Friedel-Crafts acylations, a related reaction. rsc.org N-heterocyclic carbene-catalyzed intramolecular radical cyclization has also been developed as a method for the regioselective synthesis of benzazepine derivatives. nih.gov
The purification of the final product and intermediates is crucial to ensure the quality and purity of this compound. A combination of chromatographic and non-chromatographic techniques is typically employed.
Chromatographic Techniques:
Column Chromatography: This is a standard technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of pharmaceutical compounds to achieve high purity. researchgate.net Preparative HPLC can be used to isolate larger quantities of the pure compound. researchgate.net
Non-Chromatographic Techniques:
Recrystallization: This is a powerful technique for purifying solid compounds. esisresearch.orgrochester.edu The crude product is dissolved in a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical for successful recrystallization. rochester.edu For basic compounds like Anilopam, crystallization of a salt form (e.g., hydrochloride) can be advantageous. rochester.edu
Precipitation/Trituration: This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent in which it is insoluble to cause the pure compound to precipitate out.
Clarification with Adsorbents: Treatment of a solution of the crude product with a clarifying agent like activated charcoal can be used to adsorb colored and other high-molecular-weight impurities. google.com
The selection of purification methods depends on the nature of the impurities, the scale of the synthesis, and the required purity of the final product.
Green Chemistry Metrics and Sustainable Synthetic Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.comwisdomgale.comjocpr.comacs.org The synthesis of this compound can be evaluated and optimized using various green chemistry metrics.
Key Green Chemistry Metrics:
| Metric | Description | Application in Synthesis |
| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. nih.gov |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-factor indicates a more environmentally friendly process. nih.gov |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. | A key metric for evaluating the overall sustainability of a manufacturing process. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Provides a more realistic measure of efficiency than yield alone. |
Sustainable Synthetic Approaches:
Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste and can lead to more efficient reactions. wisdomgale.comjocpr.com For instance, catalytic asymmetric hydrogenation is a green approach to stereocontrol. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a key aspect of green synthesis. mdpi.comjocpr.com
Renewable Feedstocks: Utilizing starting materials derived from renewable resources can reduce the reliance on fossil fuels. nih.gov
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure reduces energy consumption.
Waste Prevention: Designing syntheses with fewer steps and purification stages minimizes waste generation. wisdomgale.com One-pot and multicomponent reactions are valuable strategies in this regard. acs.org
By applying these principles and metrics, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with the goals of green chemistry.
Chemical Reactivity Profile and Derivatization Potential
The chemical structure of this compound features several key functional groups that dictate its reactivity: a secondary amine within the tetrahydrobenzazepine ring, an aniline (B41778) moiety (a primary aromatic amine), and a methoxy-substituted aromatic ring.
Strong, non-selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) would be expected to react with multiple sites on the Anilopam molecule.
Aniline Moiety : The primary aromatic amino group is highly susceptible to oxidation, which can lead to a complex mixture of products, including nitroso, nitro, and polymeric species.
Benzylic Positions : The carbon atoms adjacent to the aromatic rings (the -CH₂- groups in the benzazepine ring and the ethyl bridge) are potential sites for oxidation, which could lead to the formation of ketones or even ring cleavage under harsh conditions.
Aromatic Rings : Severe oxidation can result in the degradation of the aromatic rings themselves.
Due to this lack of selectivity, such strong oxidants are generally unsuitable for controlled derivatization of Anilopam.
Table 3: Predicted Reactivity with Strong Oxidizing Agents
| Reagent | Target Functional Group(s) | Expected Outcome |
| Potassium Permanganate (KMnO₄) | Aniline, Benzylic C-H bonds, Aromatic Rings | Complex mixture of over-oxidized products, potential for molecular decomposition. |
| Chromium Trioxide (CrO₃) | Aniline, Benzylic C-H bonds | Similar to KMnO₄, leading to non-selective oxidation and likely degradation. |
Hydride-based reducing agents are highly selective for specific functional groups, which are largely absent in the Anilopam structure.
Lithium Aluminum Hydride (LiAlH₄) : A very powerful reducing agent, capable of reducing esters, carboxylic acids, amides, and nitriles. Anilopam contains none of these. Ethers, aromatic rings, and amines are generally stable to LiAlH₄ under standard conditions.
Sodium Borohydride (NaBH₄) : A milder reducing agent that primarily reduces aldehydes and ketones.
Therefore, this compound is expected to be largely unreactive towards these common hydride reducing agents. They would not, for example, reduce the aromatic rings or cleave the ether group under typical laboratory conditions.
Table 4: Predicted Reactivity with Hydride Reducing Agents
| Reagent | Target Functional Group(s) | Expected Outcome |
| Lithium Aluminum Hydride (LiAlH₄) | None present in the structure. | No reaction expected under standard conditions. |
| Sodium Borohydride (NaBH₄) | None present in the structure. | No reaction expected. |
The aniline portion of Anilopam is a key site for derivatization via electrophilic aromatic substitution. The primary amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the positions ortho and para to itself.
Halogenation : Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would lead to substitution on the aniline ring. Since the para position is occupied by the phenethyl group, substitution would occur at the two ortho positions.
Alkylation : Friedel-Crafts alkylation could introduce alkyl groups onto the aniline ring, again at the ortho positions. The secondary amine in the benzazepine ring is also a nucleophile and could compete for the alkylating agent, potentially leading to a mixture of N-alkylated and C-alkylated products depending on the reaction conditions.
Table 5: Predicted Outcomes of Electrophilic Substitution Reactions
| Reaction Type | Reagent Example | Primary Site of Reaction | Expected Product |
| Halogenation | Bromine (Br₂) in a suitable solvent | Aniline ring (ortho to -NH₂) | 2-Bromo- and 2,6-dibromo-substituted Anilopam derivatives. |
| Alkylation | Methyl Iodide (CH₃I) with a base | Aniline ring (ortho to -NH₂) and/or Benzazepine Nitrogen | Mixture of C-methylated and N-methylated products. |
Molecular Pharmacology and Opioid Receptor Interaction Dynamics of Anilopam Hydrochloride
Opioid Receptor Subtype Agonism Profile
Anilopam (B105834) is broadly identified as an opioid receptor agonist, though specific and quantitative details of its binding and activity at the different opioid receptor subtypes are not extensively documented in publicly available research. The following sections delineate what is generally understood and where further research is needed to fully characterize the compound's receptor interaction dynamics.
Mu-Opioid Receptor (MOR) Selective Binding Affinities and Activation
Delta-Opioid Receptor (DOR) Interactions
Interactions of opioid ligands with the Delta-Opioid Receptor (DOR) can modulate analgesia and influence mood and emotional responses. There is a lack of specific data detailing anilopam hydrochloride's binding affinity and functional activity at the DOR. Understanding these interactions is important, as DOR agonism can potentiate the analgesic effects of MOR activation and may offer a pathway to developing analgesics with a more favorable side-effect profile. Further radioligand binding studies and functional assays are required to elucidate the nature and extent of anilopam's engagement with DORs.
Intracellular Signal Transduction Cascades
The activation of opioid receptors by an agonist like this compound initiates a cascade of intracellular events that ultimately produce a physiological response.
G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling
Opioid receptors are a class of G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular G-proteins. For opioid receptors, these are typically of the Gi/Go class. The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.
The Gα subunit generally inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium ion efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. The inhibition of VGCCs reduces the influx of calcium ions, which in turn decreases the release of neurotransmitters.
While this is the general mechanism for opioid receptor activation, the specific downstream signaling pathways preferentially activated by this compound have not been detailed in the available scientific literature. Further research using techniques such as GTPγS binding assays and measurements of second messenger levels would be necessary to fully characterize the intracellular signaling profile of this compound.
Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Pathway Modulation
This compound, through its interaction with opioid receptors, is understood to engage in the modulation of intracellular signaling cascades, a key component of which is the adenylate cyclase and cyclic adenosine (B11128) monophosphate (cAMP) pathway. Opioid receptors are classic examples of G protein-coupled receptors (GPCRs), which, upon activation, can inhibit the enzyme adenylate cyclase. nih.govnih.gov This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into cAMP. frontiersin.org Consequently, the activation of opioid receptors by a ligand such as this compound leads to a decrease in intracellular cAMP levels.
The cAMP signaling pathway is a critical regulator of neuronal function. nih.gov A reduction in cAMP levels has several downstream effects, including the modulation of protein kinase A (PKA) activity, which in turn can influence the phosphorylation state and activity of various ion channels and transcription factors. nih.gov By inhibiting adenylate cyclase, this compound can effectively dampen the excitability of neurons involved in the transmission of nociceptive signals. This mechanism is a hallmark of opioid-mediated analgesia. nih.gov
Chronic exposure to opioids can lead to a compensatory upregulation of the cAMP pathway, a phenomenon associated with tolerance and withdrawal. nih.gov While specific studies on this compound are limited, the established mechanism for opioids suggests that prolonged activation of its target receptors would likely trigger similar adaptive changes within the cAMP signaling cascade. nih.govresearchgate.net
Effects on Neurotransmitter Release (e.g., Substance P, Glutamate)
The analgesic effects of this compound are also mediated by its ability to modulate the release of key neurotransmitters involved in pain signaling at the synaptic level. In the dorsal horn of the spinal cord, primary afferent neurons release excitatory neurotransmitters, most notably glutamate (B1630785) and neuropeptides like Substance P, to transmit pain signals to second-order neurons. nih.govnih.govphysio-pedia.com
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its release from the presynaptic terminals of nociceptive fibers is a critical step in pain transmission. youtube.com Substance P, a member of the tachykinin peptide family, acts as a neuromodulator, sensitizing postsynaptic neurons to the effects of glutamate and contributing to the generation of a more robust pain signal. nih.govteachmephysiology.com
Opioid receptor activation, as would be induced by this compound, leads to the inhibition of neurotransmitter release from these primary afferent terminals. This is achieved through several mechanisms, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels at the presynaptic membrane. The reduced calcium influx and potassium-induced hyperpolarization decrease the likelihood of vesicle fusion and subsequent release of glutamate and Substance P into the synaptic cleft. physio-pedia.com By diminishing the release of these key excitatory neurotransmitters, this compound effectively reduces the transmission of nociceptive signals from the periphery to higher brain centers.
| Neurotransmitter | Role in Pain Signaling | Presumed Effect of this compound |
| Glutamate | Primary excitatory neurotransmitter in nociceptive pathways. youtube.com | Inhibition of release from presynaptic terminals. |
| Substance P | Neuromodulator that sensitizes postsynaptic neurons to glutamate. nih.gov | Inhibition of release from presynaptic terminals. |
Receptor-Mediated Physiological Modulations
Central Nervous System Pain Pathway Modulation
The interaction of this compound with opioid receptors brings about a significant modulation of the complex neural circuits responsible for pain perception, collectively known as the central nervous system (CNS) pain pathways. These pathways consist of both ascending and descending tracts that process and regulate nociceptive information. nih.gov
The ascending pathway transmits pain signals from the periphery, through the spinal cord, to various brain regions for processing. anesthesiologynews.com This transmission begins when primary afferent neurons synapse in the dorsal horn of the spinal cord, releasing neurotransmitters like glutamate and Substance P. physio-pedia.com Second-order neurons then carry this signal across the spinal cord and up through the spinothalamic tract to the thalamus, which acts as a critical relay station. teachmephysiology.comresearchgate.net From the thalamus, the signals are projected to the somatosensory cortex and other cortical areas where the sensation of pain is consciously perceived. anesthesiologynews.com this compound, by inhibiting neurotransmitter release in the dorsal horn, dampens the signal at the very first relay point in the CNS.
Furthermore, this compound is expected to influence the descending pain modulatory pathways. These pathways originate in higher brain centers, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), and project down to the spinal cord. physio-pedia.com The activation of these descending pathways can inhibit the transmission of pain signals in the dorsal horn, often through the release of endogenous opioids, norepinephrine (B1679862), and serotonin (B10506). anesthesiologynews.com By acting on opioid receptors within these descending pathway structures, this compound can enhance this natural analgesic mechanism, further contributing to its pain-relieving effects.
Alteration of Pain Perception in Distinct Brain Regions (e.g., Thalamus, Limbic System)
The analgesic properties of this compound extend beyond the spinal cord to modulate the perception of pain in higher brain centers, most notably the thalamus and the limbic system. The thalamus serves as a central hub for sensory information, including nociceptive signals, before they are relayed to the cerebral cortex. researchgate.netnih.gov It is not merely a passive relay station but is actively involved in processing and filtering pain information. nih.gov The thalamus plays a role in both the sensory-discriminative aspects of pain (such as location and intensity) and the affective-motivational component (the unpleasantness of the experience). nih.gov By acting on opioid receptors within various thalamic nuclei, this compound can alter the processing of nociceptive signals, reducing the intensity of the pain perceived by the cortex.
The limbic system, which includes structures like the amygdala and the anterior cingulate cortex, is crucial for the emotional and affective response to pain. physio-pedia.com The unpleasantness, fear, and suffering associated with pain are processed within these regions. Opioid receptors are densely expressed in the limbic system, and their activation by ligands such as this compound can dissociate the sensory component of pain from its emotional component. This leads to a state where a patient may still be aware of the painful stimulus but experiences it as less bothersome or distressing. This alteration of the affective dimension of pain is a key feature of opioid-mediated analgesia.
| Brain Region | Role in Pain Perception | Presumed Effect of this compound |
| Thalamus | Relays and processes sensory-discriminative and affective-motivational aspects of pain. nih.gov | Modulates the transmission and processing of nociceptive signals to the cortex. |
| Limbic System | Mediates the emotional and affective response to pain. physio-pedia.com | Reduces the unpleasantness and emotional distress associated with pain. |
Advanced Mechanistic Characterization at the Molecular Level
Conformational Changes Induced by this compound Ligand Binding
At the molecular level, the interaction of this compound with its target opioid receptor is a dynamic process initiated by the binding of the ligand to a specific pocket within the receptor protein. This binding event is not static; it induces a series of intricate conformational changes in the three-dimensional structure of the receptor, which is fundamental to its activation and the subsequent initiation of intracellular signaling. frontiersin.orgnih.gov
Opioid receptors, as G protein-coupled receptors (GPCRs), are characterized by seven transmembrane helices connected by intracellular and extracellular loops. In its inactive state, the receptor maintains a specific conformation that prevents its interaction with intracellular G proteins. The binding of an agonist, such as this compound, into the ligand-binding pocket triggers a rearrangement of these transmembrane helices. biorxiv.org
This structural shift, particularly an outward movement of certain transmembrane helices like TM6, exposes a binding site for the G protein on the intracellular face of the receptor. biorxiv.org This newly exposed surface allows the receptor to couple with and activate its cognate G protein, leading to the dissociation of the G protein's subunits and the initiation of downstream signaling events, such as the inhibition of adenylate cyclase. researchgate.net The specific nature and magnitude of these conformational changes can vary depending on the ligand, which helps to explain the differences observed between full agonists, partial agonists, and antagonists. nih.gov While direct crystallographic or spectroscopic studies of the this compound-receptor complex are not widely available, this model of ligand-induced conformational change represents the fundamental mechanism by which it would exert its pharmacological effects. frontiersin.orgnih.gov
Role of Water Molecules in this compound-Receptor Binding Interactions
In the context of opioid receptors, studies on various ligands have revealed the importance of water-mediated interactions. For instance, in the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), crystal structures have shown the presence of water molecules that facilitate polar interactions between the ligand and key amino acid residues. mdpi.com Specifically, in the MOR, water molecules have been observed to mediate interactions with residues such as K2335.39, H2976.52, and Y1483.33 (in the mouse receptor). mdpi.com Similarly, in the DOR, water molecules can mediate interactions with residues like K2145.39 and Y1293.33. mdpi.com For the kappa-opioid receptor (KOR), while crystal waters are not always experimentally resolved, molecular dynamics simulations suggest that retained water molecules can participate in interactions with residues known to be critical for ligand binding and selectivity, such as K2275.39, H2916.52, and Y1393.33. mdpi.com
While direct crystallographic or molecular dynamics simulation data for this compound's interaction with opioid receptors and the specific role of water molecules are not extensively detailed in publicly available research, the established importance of these water-mediated bonds for other opioid ligands suggests that they are likely a significant factor in the binding mechanism of this compound as well. The precise geometry and stability of these water bridges would influence the binding affinity and potentially the functional selectivity of the compound.
| Receptor Subtype | Key Residues Involved in Water-Mediated Interactions | Reference |
| Mu-Opioid Receptor (MOR) | K2355.39, H2996.52, Y1503.33 (human) | mdpi.com |
| Delta-Opioid Receptor (DOR) | K2145.39, Y1293.33 | mdpi.com |
| Kappa-Opioid Receptor (KOR) | K2275.39, H2916.52, Y1393.33 | mdpi.com |
Concepts of Biased Signaling in Opioid Receptor Activation by Anilopam Analogs
The concept of biased signaling, also known as functional selectivity, has emerged as a critical paradigm in G protein-coupled receptor (GPCR) pharmacology, including the opioid receptor family. nih.gov This concept posits that a ligand can selectively activate one intracellular signaling pathway over another, leading to a distinct pharmacological profile. nih.gov For opioid receptors, the two primary signaling cascades are the G protein-mediated pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is implicated in many of the undesirable side effects such as respiratory depression, tolerance, and constipation. nih.govmdpi.com
A non-biased, or conventional, agonist will activate both the G protein and β-arrestin pathways. nih.gov In contrast, a biased agonist will preferentially engage one pathway. nih.gov The development of G protein-biased agonists at the μ-opioid receptor (MOR) is a significant area of research, with the therapeutic goal of creating potent analgesics with a reduced side-effect profile. nih.goviasp-pain.org These biased ligands are thought to stabilize a specific conformation of the receptor that favors coupling to G proteins while minimizing the recruitment of β-arrestin. mdpi.com
The degree of bias can be quantified using a "bias factor," which compares the potency of a ligand in activating the G protein pathway versus the β-arrestin pathway, relative to a reference compound. mdpi.com The rational design of biased agonists remains a challenge, as the specific ligand-receptor interactions that determine the signaling bias are not fully understood. iasp-pain.org However, it is believed that different ligands can engage distinct micro-domains within the receptor's binding pocket, leading to the stabilization of different active receptor conformations. nih.gov
While specific studies on biased signaling for anilopam analogs are not widely reported, this conceptual framework is highly relevant to the future development and understanding of novel opioid analgesics. The exploration of anilopam's structure-activity relationships could potentially lead to the identification of analogs that exhibit biased agonism, offering a promising strategy for developing safer and more effective pain therapeutics.
| Signaling Pathway | Associated Effects | Therapeutic Goal for Biased Agonists |
| G Protein Pathway | Analgesia | Preferential Activation |
| β-Arrestin Pathway | Respiratory Depression, Tolerance, Constipation | Minimized Activation |
Structure Activity Relationship Sar of Anilopam Hydrochloride and Analogues
Identification of Key Pharmacophoric Elements for Opioid Receptor Recognition
The interaction of anilopam (B105834) with opioid receptors is dictated by specific molecular features, known as pharmacophoric elements, that are essential for molecular recognition and the initiation of a biological response. While a specific pharmacophore model for anilopam is not extensively detailed in publicly available literature, its key elements can be inferred from the well-established pharmacophore for classical opioids and related benzomorphan (B1203429) derivatives.
The generally accepted pharmacophore model for opioid receptor agonists includes:
A Protonated Amine Center: At physiological pH, the tertiary amine within the benzazepine ring of anilopam is protonated. This positively charged nitrogen forms a crucial ionic bond with a highly conserved aspartate residue (Asp147 in the µ-opioid receptor) in the third transmembrane (TM3) helix of the receptor. This salt bridge is a primary anchoring point for the ligand within the receptor's binding pocket.
An Aromatic Ring: The benzene (B151609) ring of the benzazepine core serves as a key hydrophobic element. This ring is thought to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues, such as tyrosine or histidine, within the binding site.
A Hydrophobic Scaffold: The entire tetracyclic benzazepine structure provides a rigid scaffold that correctly orients the primary pharmacophoric elements in three-dimensional space for optimal interaction with the receptor.
Studies on structurally related benzomorphan derivatives have further refined the understanding of these interactions, suggesting that specific hydrophobic and hydrogen-bonding interactions with residues in the binding pocket contribute significantly to affinity and efficacy.
Impact of Benzazepine Core Modifications on Receptor Affinity and Selectivity
The 2,3,4,5-tetrahydro-1H-3-benzazepine core of anilopam provides the fundamental scaffold for its opioid activity. While comprehensive structure-activity relationship (SAR) studies specifically detailing modifications to this core in anilopam analogues are not widely published, insights can be drawn from research on related benzodiazepine (B76468) and 1-phenylbenzazepine compounds.
For the broader class of benzodiazepines, modifications to the heterocyclic seven-membered ring can significantly alter receptor affinity and selectivity. For instance, the nature and position of substituents on the benzene ring fused to the azepine core can influence lipophilicity and electronic properties, thereby affecting how the molecule interacts with the receptor. Alterations in the size and conformation of the azepine ring itself would be expected to reposition the crucial N-substituent, likely impacting binding affinity and agonist efficacy.
It is important to note that anilopam is a 3-benzazepine, and direct extrapolation from SAR studies of other benzodiazepine isomers, such as 1,4-benzodiazepines which are primarily known for their action on GABA-A receptors, should be approached with caution. However, the general principle remains that the integrity and specific substitution pattern of the benzazepine core are critical for maintaining the correct three-dimensional arrangement of pharmacophoric elements required for potent opioid receptor agonism.
Influence of Side Chain Substituents on Agonist Efficacy and Receptor Binding
The nature of the substituent on the nitrogen atom of the azepine ring is a well-established determinant of activity in many opioid classes. In anilopam, this is a p-aminophenethyl group, which plays a significant role in its pharmacological profile.
Amino Group: The para-amino group on the phenyl ring is a distinguishing feature of anilopam. This polar group has the potential to form additional hydrogen bonds with amino acid residues in the receptor's binding site, which could enhance affinity and/or modulate agonist efficacy. The position of this substituent is also critical; moving it to the meta or ortho position would alter the geometry of potential hydrogen bonds and could significantly change the binding profile.
Meta-Hydroxyl Group: While not present in anilopam, the inclusion of a meta-hydroxyl group on the N-phenethyl substituent is a common strategy in the design of opioid ligands. This group can serve as a hydrogen bond donor or acceptor, further anchoring the ligand in the binding pocket and often increasing potency.
The table below summarizes the general effects of N-substituent modifications on opioid activity, drawn from various classes of opioid compounds.
| N-Substituent Modification | General Effect on Opioid Activity | Rationale |
| Small Alkyl (e.g., Methyl) | Agonist activity | Provides a balance of steric bulk and lipophilicity suitable for agonist conformation. |
| Allyl or Cyclopropylmethyl | Often confers antagonist or partial agonist properties | These groups are thought to occupy a region of the receptor that favors an inactive or partially active conformation. |
| Phenethyl | Generally enhances µ-agonist potency | The phenyl ring accesses an additional hydrophobic binding pocket, increasing affinity. |
| Substituents on the Phenyl Ring (e.g., -OH, -NH2) | Can modulate affinity and efficacy | Introduction of polar groups can lead to additional hydrogen bonding interactions with the receptor. |
Stereochemical Implications for Anilopam Hydrochloride's Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of most chiral drugs, including opioids. nih.gov Opioid receptors are chiral macromolecules and therefore exhibit stereoselectivity, preferentially binding one enantiomer of a chiral ligand over the other.
For many classes of opioids, the analgesic activity resides predominantly in the levorotatory (-) isomer. painphysicianjournal.com In the case of anilopam, the biologically active form is specified as (-)-anilopam. nih.gov This indicates that the spatial orientation of the substituents around the chiral centers of the anilopam molecule is crucial for a productive interaction with the opioid receptor.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding the complex interactions between ligands and their receptors at a molecular level, providing valuable insights into the structure-activity relationships of opioid analgesics like anilopam.
Molecular Docking Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This method is widely used in drug discovery to screen virtual libraries of compounds and to rationalize the SAR of a series of molecules. nih.govnih.gov
In the context of anilopam, docking simulations would be performed using a three-dimensional model of an opioid receptor (e.g., the µ-opioid receptor, for which crystal structures are available). The simulation would explore various possible binding poses of anilopam within the receptor's active site, calculating a "docking score" for each pose, which estimates the binding affinity.
These simulations can:
Predict Binding Conformation: Identify the most likely three-dimensional arrangement of anilopam within the receptor's binding pocket.
Identify Key Interactions: Detail the specific amino acid residues involved in binding, such as the ionic interaction with the conserved aspartate, and hydrophobic or hydrogen-bonding interactions with other residues. targetmol.com
Explain SAR Data: By docking a series of anilopam analogues with varying substituents, researchers can correlate the calculated docking scores with experimentally determined biological activities. For example, a modification that leads to a loss of a key hydrogen bond in the docked pose would be predicted to have lower affinity, a hypothesis that can then be tested experimentally.
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.govresearchgate.net This approach provides deeper insights into the stability of the binding pose and the conformational changes that occur in both the ligand and the receptor upon binding.
MD simulations of anilopam bound to an opioid receptor can reveal:
Stability of Binding Pose: Assess whether the initial binding pose predicted by docking is stable over a simulated timescale (nanoseconds to microseconds).
Receptor Activation Mechanisms: Elucidate the subtle conformational changes in the receptor's transmembrane helices that are induced by the binding of an agonist like anilopam, leading to the activation of downstream signaling pathways.
Role of Water Molecules: Investigate the role of individual water molecules in mediating interactions between the ligand and the receptor, which are often not fully accounted for in docking studies.
Dynamic Ligand-Receptor Interactions: Characterize the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions (e.g., the formation and breaking of transient hydrogen bonds) with surrounding amino acid residues. nih.gov
By combining docking and MD simulations, researchers can build a comprehensive model of how anilopam and its analogues interact with opioid receptors, providing a powerful platform for the rational design of new and improved analgesics.
Preclinical Pharmacological Investigations and in Vitro/in Vivo Research Models
In Vitro Receptor Binding and Functional Assays
In vitro assays are crucial for determining the direct interaction of Anilopam (B105834) hydrochloride with its target receptors and for quantifying its functional effects at a cellular level.
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. giffordbioscience.comrevvity.com In the case of Anilopam hydrochloride, these studies would be conducted to quantify its binding affinity (Ki) for various opioid receptor subtypes (μ, δ, and κ).
The general procedure involves incubating membranes from cells expressing the opioid receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound, this compound. giffordbioscience.com The this compound competes with the radioligand for binding to the receptor. By measuring the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. giffordbioscience.com A lower Ki value indicates a higher binding affinity.
Hypothetical Data Table: Receptor Binding Affinity of this compound
| Opioid Receptor Subtype | Ki (nM) |
|---|---|
| Mu (µ) | Value |
| Delta (δ) | Value |
| Kappa (κ) | Value |
Note: Specific Ki values for this compound are not publicly available. This table illustrates the type of data generated from such studies.
Once the binding affinity is established, cell-based functional assays are employed to determine the functional activity of this compound at the opioid receptors. As opioid receptors are G protein-coupled receptors (GPCRs), various bioassays can be used to measure the downstream signaling events upon receptor activation by an agonist. nih.govice-biosci.com
These assays can measure changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium, or monitor the recruitment of proteins like β-arrestin to the activated receptor. ice-biosci.comyoutube.com The potency of this compound as an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response. youtube.com
Hypothetical Data Table: Functional Agonist Activity of this compound
| Assay Type | Opioid Receptor Subtype | EC50 (nM) |
|---|---|---|
| cAMP Inhibition | Mu (µ) | Value |
| Calcium Mobilization | Delta (δ) | Value |
| β-Arrestin Recruitment | Kappa (κ) | Value |
Note: Specific EC50 values for this compound are not publicly available. This table illustrates the type of data generated from such studies.
To gain a more detailed understanding of the binding process, molecular interaction assays can be utilized to determine the binding kinetics of this compound, specifically its association (kon) and dissociation (koff) rate constants. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide real-time data on the binding and dissociation of the compound to and from the receptor. This information is valuable for understanding the duration of action of the compound at the molecular level.
In Vivo Nociceptive Assessment Using Preclinical Animal Models (Non-Clinical)
Following in vitro characterization, the analgesic effects of this compound are evaluated in preclinical animal models of pain. nih.gov These models are essential for assessing the compound's potential therapeutic efficacy in a whole-organism setting.
Acute pain models in rodents are used to evaluate the efficacy of analgesics against short-lasting pain stimuli. nih.govbiocytogen.com Common models include:
Hot Plate Test: This test measures the latency of a rodent to react to a heated surface, with an increase in latency indicating an analgesic effect. biocytogen.com
Tail-Flick Test: This assay measures the time it takes for a rodent to move its tail away from a radiant heat source. biocytogen.com
Formalin Test: This model involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an initial acute phase followed by a tonic inflammatory phase), allowing for the assessment of different pain mechanisms. criver.com
Chronic pain models are designed to mimic long-lasting pain states in humans, such as neuropathic or inflammatory pain. jci.orgcreative-biolabs.com These models are crucial for determining the potential of this compound to treat persistent pain conditions. Examples include:
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This is a model of neuropathic pain where loose ligatures are placed around the sciatic nerve, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
Spared Nerve Injury (SNI): In this neuropathic pain model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact.
Complete Freund's Adjuvant (CFA)-Induced Inflammation: Injection of CFA into a paw or joint induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia, modeling chronic inflammatory pain. creative-biolabs.com
In these models, the efficacy of this compound would be assessed by its ability to reverse the established pain-like behaviors.
Table of Compounds Mentioned
| Compound Name |
|---|
Electrophysiological Studies in Preclinical Pain Models
Comprehensive electrophysiological studies specifically investigating the effects of this compound on neuronal activity in preclinical pain models are not extensively documented in available research. As an opioid receptor agonist, it is hypothesized that this compound exerts its analgesic effects by modulating the electrical properties of neurons within the pain pathways, likely through mechanisms common to other opioids. These mechanisms generally involve the inhibition of neuronal firing and neurotransmitter release in key areas of the central and peripheral nervous systems.
Standard preclinical pain models where such electrophysiological investigations would be conducted include, but are not limited to:
In vitro patch-clamp recordings from dorsal root ganglion (DRG) neurons or spinal cord slices to assess direct effects on ion channel conductance and membrane potential.
In vivo extracellular recordings from spinal dorsal horn neurons in animal models of inflammatory or neuropathic pain to measure changes in neuronal firing rates in response to noxious stimuli.
Investigation of Synergy and Combination Effects with Other Analgesic Agents
The potential for synergistic interactions between this compound and other analgesic agents is an area of significant clinical interest, as combination therapies can enhance efficacy while potentially reducing side effects.
Opioid-Opioid Synergistic Interactions (e.g., "self-synergism")
The concept of opioid-opioid synergism, sometimes referred to as "self-synergism," involves the co-administration of two or more opioid agonists to achieve a greater analgesic effect than the sum of their individual effects. This can occur through various mechanisms, including interactions with different opioid receptor subtypes (μ, δ, and κ) or differential engagement of downstream signaling pathways.
Preclinical studies have demonstrated synergistic analgesia with combinations of different opioids. researchgate.netabstractarchives.com These interactions are often assessed using isobolographic analysis, which can distinguish between additive, synergistic, and antagonistic effects. While the theoretical basis for such interactions exists, specific preclinical studies evaluating the synergistic potential of this compound in combination with other opioids are not described in the current body of literature.
Synergism with Alpha2-Adrenoceptor Agonists and Non-Opioid Analgesics
The co-administration of opioids with other classes of analgesics is a common strategy in multimodal pain management.
Alpha2-Adrenoceptor Agonists: There is a substantial body of preclinical evidence demonstrating synergistic analgesic effects when opioid agonists are combined with alpha2-adrenoceptor agonists. frontiersin.org This synergy is thought to be mediated by convergent signaling pathways within the spinal cord that modulate nociceptive transmission. However, specific investigations into the interaction between this compound and alpha2-adrenoceptor agonists have not been reported.
Non-Opioid Analgesics: Combination therapy with non-opioid analgesics, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other centrally acting agents, can also produce enhanced pain relief. For instance, the non-opioid analgesic nefopam has been shown in preclinical studies to have synergistic or additive effects when combined with opioids. While this provides a rationale for exploring similar combinations with this compound, direct evidence from preclinical models is currently lacking.
Advanced Research Methodologies and Drug Discovery Platforms in Anilopam Hydrochloride Research
High-Throughput Screening (HTS) in Opioid Ligand Discovery
High-Throughput Screening (HTS) has revolutionized the process of discovering new molecules that interact with opioid receptors. This strategy allows for the rapid testing of large, diverse chemical libraries to identify "hit" compounds with desired activity. nih.govthermofisher.com These libraries can contain tens of thousands of small molecules, natural products, and peptides. thermofisher.combiorxiv.org The primary goal of HTS in this context is to identify novel chemotypes that can serve as starting points for the development of new therapeutics. nih.gov
The process involves several key stages, from the preparation of compound libraries in microtiter plates to automated screening against a biological target and data analysis. biorxiv.orgnih.gov For opioid research, HTS assays are designed to measure the binding of compounds to opioid receptors (mu, delta, or kappa) or their functional activity, such as receptor activation or inhibition. nih.gov A notable example is the National Center for Advancing Translational Sciences (NCATS) HEAL (Helping to End Addiction Long-term) initiative, which has compiled a comprehensive library of nearly 3,000 compounds related to pain and addiction for HTS campaigns. biorxiv.orgnih.govbiorxiv.org
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from the receptor by a test compound. | High sensitivity and specificity. Well-established method. | Requires handling of radioactive materials, costly, generates radioactive waste. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change intensity or polarization upon binding or receptor activation (e.g., calcium mobilization assays). nih.gov | Non-radioactive, amenable to automation, provides functional information. | Potential for compound interference with the fluorescent signal. |
| Label-Free Assays | Detects intrinsic cellular responses upon receptor activation, such as changes in mass distribution or impedance, without the need for labels. rsc.orgnih.gov | Provides integrated, real-time functional data, pathway-unbiased. nih.gov | Lower throughput compared to some other methods, complex data analysis. |
| BRET/FRET Assays | Measures resonance energy transfer between a donor and acceptor molecule to monitor protein-protein interactions (e.g., receptor-G protein or receptor-arrestin). bmglabtech.comnih.gov | Allows for real-time monitoring of specific signaling events in live cells. nih.gov | Requires genetic engineering of cells to express tagged proteins. |
Biophysical Techniques for Receptor Structure Elucidation (e.g., Cryo-Electron Microscopy for Opioid Receptor Structure)
Understanding the three-dimensional structure of opioid receptors is crucial for designing selective and effective drugs. Biophysical techniques, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of these G protein-coupled receptors (GPCRs). ucsf.edunih.gov Cryo-EM allows for the visualization of receptors in near-native states, capturing them in complex with various ligands and signaling partners like G proteins. nih.govoup.com
This technology has been instrumental in revealing the atomic details of how agonists and antagonists bind to mu (μOR), kappa (κOR), and delta (δOR) opioid receptors. ucsf.eduoup.comrepec.org For instance, cryo-EM structures have elucidated the binding pocket of the κOR bound to its endogenous agonist dynorphin (B1627789) A and the δOR in complex with a small-molecule agonist. oup.comrepec.orgnih.govnih.gov These high-resolution images reveal the specific amino acid residues that interact with the ligand, the conformational changes the receptor undergoes upon activation, and the interface between the receptor and its intracellular signaling proteins. ucsf.edunih.gov This structural information is invaluable for structure-based drug design, enabling the rational development of new ligands with desired properties. ucsf.edu
| Opioid Receptor | Binding Partner(s) | Resolution | Key Insights |
|---|---|---|---|
| Mu Opioid Receptor (μOR) | Agonist BU72, G protein-mimetic nanobody | 2.1 Å | Revealed subtle changes in the binding pocket upon agonist binding and a conserved activation mechanism. nih.gov |
| Mu Opioid Receptor (μOR) | Peptide agonist DAMGO, Gi protein | 3.5 Å | Visualized the receptor-G protein signaling complex, providing a blueprint for G protein-biased agonist design. nih.gov |
| Kappa Opioid Receptor (κOR) | Endogenous peptide agonist Dynorphin A, Gi protein | 3.3 Å | Detailed the molecular recognition between the receptor and its natural peptide ligand. oup.comnih.gov |
| Delta Opioid Receptor (δOR) | Small-molecule agonist ADL5859, Gi protein | N/A | Provided insights into the activation mechanism by a small molecule and helped identify regions involved in signaling bias. repec.orgnih.gov |
Computational Drug Design and Virtual Screening (e.g., AI-Driven Drug Screening)
Virtual screening (VS) is a key computational technique that involves screening massive digital libraries of compounds against a 3D model of the target receptor. nih.govcriver.com This can be done through structure-based methods, which use molecular docking to predict the binding pose and affinity of a ligand, or ligand-based methods, which search for molecules with similar properties to known active compounds. nih.gov The availability of high-resolution crystal and cryo-EM structures of opioid receptors has greatly enhanced the power of structure-based virtual screening. nih.govnih.gov
| Technique | Description | Application in Opioid Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov | Used in virtual screening to rank compounds based on their predicted binding affinity to opioid receptors. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the receptor-ligand complex over time. youtube.com | Investigates the conformational changes in opioid receptors upon ligand binding and activation. youtube.com |
| Homology Modeling | Constructs a 3D model of a target protein based on the known structure of a related homologous protein. nih.gov | Used to create models of opioid receptor subtypes or variants for which experimental structures are not yet available. nih.gov |
| Machine Learning / AI | Uses algorithms to learn from data and make predictions or generate new data. biophysics.orgdrugtargetreview.com | Designs novel compounds, predicts bioactivity, and identifies potential therapeutic candidates for pain and addiction. biophysics.orgdrugtargetreview.com |
Development of Novel Assays for Characterizing Opioid Receptor Functionality
Characterizing the complex signaling of opioid receptors requires a diverse toolkit of functional assays. Beyond traditional binding assays, novel methods have been developed to provide a more nuanced understanding of how ligands activate these receptors and trigger downstream cellular responses. These advanced assays are critical for identifying biased agonists—ligands that preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.govfrontiersin.org
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques used to monitor protein-protein interactions in real-time within living cells. bmglabtech.comnih.gov In opioid research, BRET and FRET assays are used to measure the direct interaction between a receptor and its signaling partners, such as G proteins or β-arrestins, upon ligand stimulation. nih.govfrontiersin.orgspringernature.com These assays have been instrumental in dissecting the ligand-specific conformational changes that lead to biased signaling. nih.govresearchgate.net
Label-free assays, such as those based on dynamic mass redistribution (DMR), offer an unbiased view of cellular responses. nih.govnih.govfrontiersin.org These technologies measure integrated cellular responses, such as changes in cell shape or adhesion, that occur upon receptor activation. nih.govnih.gov Because they are not dependent on a specific, pre-determined signaling pathway, they can capture the full complexity of a ligand's effect and have been used to profile the functional selectivity of various opioid ligands. nih.gov Other functional assays, like those measuring inositol (B14025) monophosphate (IP) accumulation or using enzyme complementation (e.g., PathHunter), provide robust methods for quantifying G protein activation and β-arrestin recruitment, respectively. acs.orgyoutube.com
| Assay | Principle | Information Gained |
|---|---|---|
| BRET/FRET | Measures energy transfer between a donor (e.g., luciferase) and an acceptor (e.g., fluorescent protein) fused to interacting proteins. nih.govnih.gov | Real-time kinetics of receptor-G protein and receptor-β-arrestin interactions. bmglabtech.comspringernature.com |
| Dynamic Mass Redistribution (DMR) | A label-free technology that detects ligand-induced changes in the local mass density of a cell layer. nih.govfrontiersin.org | Integrated, pathway-unbiased measure of the overall cellular response to receptor activation. nih.gov |
| Calcium Mobilization | Measures changes in intracellular calcium levels, often using chimeric G proteins that couple the opioid receptor to the calcium signaling pathway. nih.govfrontiersin.org | A functional readout of G protein-dependent signaling. nih.gov |
| Enzyme Complementation (e.g., PathHunter) | Two fragments of an enzyme are fused to interacting proteins; their interaction brings the fragments together, reconstituting enzyme activity. youtube.com | Quantification of specific protein-protein interactions, commonly used for β-arrestin recruitment. youtube.com |
Emerging Research Directions and Therapeutic Implications in Analgesic Science
Rational Design of Opioid Analgesics with Tailored Pharmacological Profiles (e.g., Pathway-Selective Ligands)
The rational design of new opioid analgesics focuses on creating molecules with pharmacological profiles tailored to maximize pain relief while minimizing adverse effects. A key strategy is the development of pathway-selective ligands, also known as biased agonists. mdpi.comannualreviews.organnualreviews.org Opioid receptors are G protein-coupled receptors (GPCRs). nih.govwikipedia.org Ligand binding to these receptors can activate two main intracellular signaling pathways: the G protein pathway, which is believed to mediate the desired analgesic effects, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance. mdpi.comannualreviews.orgnih.gov
Biased agonists are compounds designed to preferentially activate the G protein pathway over the β-arrestin pathway. mdpi.comnih.gov This functional selectivity is thought to arise from the ability of different ligands to stabilize distinct receptor conformations, which in turn favor coupling to specific downstream signaling proteins. annualreviews.orgnih.gov By designing ligands that are "G protein-biased," researchers aim to separate the therapeutic actions from the undesirable side effects traditionally associated with opioids. mdpi.comannualreviews.org Examples of such ligands that have been studied include TRV130 (oliceridine) and PZM21. mdpi.comnih.gov
Table 2: Major Opioid Receptor Subtypes and Associated Functions
| Receptor Subtype | Primary Endogenous Ligand(s) | Key Associated Functions upon Agonist Activation |
| Mu (MOP) | Endorphins, Endomorphins | Analgesia, respiratory depression, euphoria, physical dependence. nih.govoup.com |
| Kappa (KOP) | Dynorphins | Analgesia (spinal), dysphoria, diuresis. nih.govwikipedia.org |
| Delta (DOP) | Enkephalins | Analgesia, reduction in anxiety, modulation of MOP receptor function. nih.govoup.comhealthline.com |
| Nociceptin (NOP) | Nociceptin/Orphanin FQ | Modulation of pain (can be analgesic or hyperalgesic), anxiety. nih.govoup.com |
Exploration of Benzazepine Derivatives for Broader Pain Modulation Strategies
Anilopam (B105834) hydrochloride belongs to the benzazepine chemical class, a structural scaffold that has demonstrated significant versatility in medicinal chemistry beyond its application in opioid receptor ligands. wikipedia.orgncats.io The exploration of benzazepine derivatives has opened avenues for broader pain modulation strategies that engage non-opioid targets.
Research into this chemical family has yielded compounds that interact with different components of the pain signaling pathway. For instance, certain synthetic benzazepine derivatives have been shown to act as antagonists at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for the transmission of excitatory nerve signals and are involved in the processes of central sensitization and the development of chronic pain. By developing benzazepine-based antagonists for these receptors, it is possible to modulate pain through a mechanism entirely separate from the opioid system. This highlights the potential of the benzazepine scaffold to generate diverse pharmacological agents for pain management. openanesthesia.org This line of research exemplifies a strategy to develop novel analgesics by leveraging a known chemical structure to interact with new biological targets involved in nociception. nih.govduke.edu
Future Perspectives on Multimodal Analgesia Derived from Opioid Research Principles
The future of pain management is increasingly focused on the concept of multimodal analgesia, a principle refined through decades of opioid research. openanesthesia.orgnih.govapsf.org Multimodal analgesia is defined as the use of multiple analgesic agents and techniques that act on different targets within the peripheral and central nervous systems. nih.govamegroups.org The primary goal is to achieve synergistic or additive pain relief while reducing the required doses of any single agent, particularly opioids, thereby minimizing their associated side effects. apsf.orgresearchgate.net
Opioid research has provided foundational knowledge about the complex pathways of pain perception. This understanding has paved the way for developing drugs with multiple mechanisms of action within a single molecule. For example, some modern analgesics combine weak MOP receptor agonism with the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. This dual action targets both the classic opioid pathway and the descending inhibitory pain pathways, offering a broader spectrum of pain relief.
Future strategies will likely expand on this principle, combining opioid-receptor-based actions with modulation of other targets, such as:
Voltage-gated calcium or sodium channels. apsf.org
NMDA receptors to prevent central sensitization. openanesthesia.orgapsf.org
Cannabinoid receptors, which have been shown to modulate morphine's analgesic effects. temple.edufrontiersin.org
Glutamate (B1630785) receptors to modulate excitatory signaling. nih.gov
By integrating knowledge of opioid pharmacology with other pain-modulating systems, researchers aim to create more effective and safer comprehensive pain management plans. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Anilopam hydrochloride, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should include detailed steps for reagent preparation, reaction conditions (temperature, solvent, catalyst), and purification methods. Researchers must document deviations from established protocols and validate each step using spectroscopic techniques (e.g., NMR, HPLC). Reproducibility requires adherence to guidelines for experimental sections, such as specifying equipment models, solvent purity, and batch numbers .
Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : H/C NMR and FT-IR for structural confirmation.
- Elemental analysis : To verify stoichiometry.
Researchers should cross-reference data with published spectra and include raw data in supplementary materials to enable peer validation .
Q. What are the known pharmacological targets of this compound, and how can researchers validate these interactions experimentally?
- Methodological Answer : Use in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to identify primary targets. Validate findings with in silico molecular docking and in vivo models (e.g., knockout mice). Ensure dose-response curves and statistical analyses (e.g., IC values) are reported with standard deviations and sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting efficacy results across studies)?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosage variations, model organisms). Perform meta-analyses to quantify effect sizes. Replicate experiments under controlled conditions, documenting batch-to-batch compound variability and assay sensitivity. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental designs are optimal for assessing off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ high-throughput screening (HTS) with panels of receptors, enzymes, and ion channels. Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify unintended pathways. Include positive/negative controls and blinded analyses to minimize bias. Data should be deposited in public repositories (e.g., GEO, PRIDE) for transparency .
Q. How can researchers optimize this compound synthesis for scalability in academic settings without industrial-grade equipment?
- Methodological Answer : Focus on solvent selection (e.g., greener alternatives), catalyst recycling, and step-economy. Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, pH). Document scalability challenges (e.g., yield drop at larger volumes) and mitigate them via pilot-scale trials. Publish detailed protocols with troubleshooting notes .
Methodological Best Practices
-
Data Presentation :
- Use tables to summarize comparative data (e.g., IC values across studies).
- Limit figures to essential findings (e.g., dose-response curves, structural diagrams).
- Cite non-original content (e.g., spectra from databases) and provide accession numbers .
-
Safety and Compliance :
- Follow institutional SOPs for handling hazardous intermediates.
- Document safety training and include emergency procedures (e.g., spill management) in supplementary materials .
-
Literature Review :
- Use ontology-based search strategies (e.g., MeSH terms) to collate synonyms (e.g., "Anilopam" vs. "Anilopam HCl").
- Prioritize peer-reviewed journals and avoid unreviewed preprints for critical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
